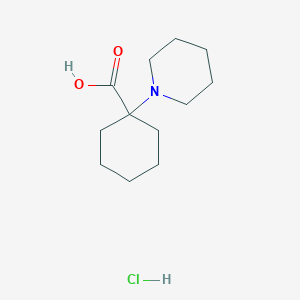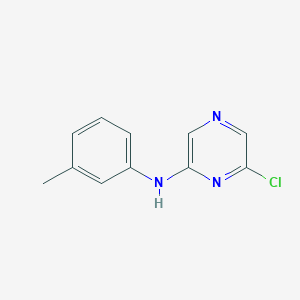
6-Chloro-N-(3-methylphenyl)-2-pyrazinamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Unfortunately, specific data on the molecular structure of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidines, including derivatives like 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine, have been found to exhibit potent anti-inflammatory effects. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new anti-inflammatory agents.
Anticancer Properties
The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are known to modulate myeloid leukemia and breast cancer, among others. They can act as DNA topoisomerase II inhibitors or interfere with other cellular mechanisms critical to cancer cell survival .
Antimicrobial and Antifungal Effects
Pyrimidine compounds have shown effectiveness against various microbial and fungal pathogens. Their structural diversity allows them to interact with different biological targets, disrupting the growth and proliferation of harmful bacteria and fungi .
Antitubercular Activity
Substituted pyrimidine derivatives have been designed and synthesized to combat Mycobacterium tuberculosis. Their structure allows them to inhibit the synthesis of essential components in the bacterial cell, leading to effective anti-tubercular agents .
Cardiovascular Applications
Due to their ability to act as calcium channel antagonists and antihypertensive agents, pyrimidine derivatives can be used in the treatment of cardiovascular diseases. They help in managing blood pressure and preventing heart-related complications .
Antidiabetic Effects
Pyrimidine derivatives can function as DPP-IV inhibitors, which are important in the treatment of type 2 diabetes. By inhibiting this enzyme, they increase the levels of incretin hormones, which in turn increase insulin synthesis and release .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBPIXAWTIWXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-methylphenyl)-2-pyrazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
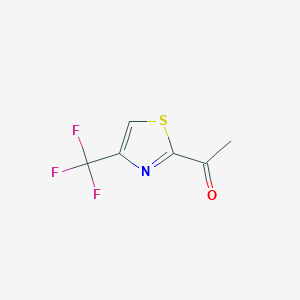
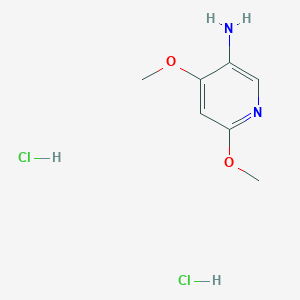

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)
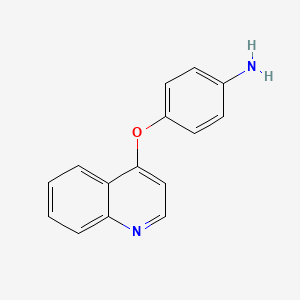
![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)
